3-Oxabicyclo[3.2.0]heptane-2,4-dione

Catalog No.
S794680
CAS No.
4462-96-8
M.F
C6H6O3
M. Wt
126.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Oxabicyclo[3.2.0]heptane-2,4-dione

CAS Number

4462-96-8

Product Name

3-Oxabicyclo[3.2.0]heptane-2,4-dione

IUPAC Name

3-oxabicyclo[3.2.0]heptane-2,4-dione

Molecular Formula

C6H6O3

Molecular Weight

126.11 g/mol

InChI

InChI=1S/C6H6O3/c7-5-3-1-2-4(3)6(8)9-5/h3-4H,1-2H2

InChI Key

NMNZZIMBGSGRPN-UHFFFAOYSA-N

SMILES

C1CC2C1C(=O)OC2=O

Canonical SMILES

C1CC2C1C(=O)OC2=O

Synthesis and Characterization:

3-Oxabicyclo[3.2.0]heptane-2,4-dione, also known as bicyclo[3.2.0]heptane-2,4-dione-3-ol, has been the subject of research exploring its synthesis and characterization. Studies have reported methods for its preparation using various starting materials and reaction conditions []. Additionally, researchers have employed spectroscopic techniques like nuclear magnetic resonance (NMR) and infrared spectroscopy (IR) to elucidate its structural features [, ].

Potential Biological Activities:

Some studies have investigated the potential biological activities of 3-Oxabicyclo[3.2.0]heptane-2,4-dione. For instance, research has explored its antifungal properties against various fungal strains []. However, further investigation is needed to fully understand its potential as an antifungal agent and its mechanism of action.

3-Oxabicyclo[3.2.0]heptane-2,4-dione is a bicyclic organic compound characterized by its unique structure, which includes a lactone and a cyclobutane ring. Its molecular formula is C6_6H6_6O3_3, and it is often referred to by its Chemical Abstracts Service number 4462-96-8. The compound's structure features a six-membered ring containing an oxygen atom and two carbonyl groups at the 2 and 4 positions, contributing to its reactivity and potential applications in organic synthesis and medicinal chemistry .

Due to its electrophilic carbonyl groups. Key reactions include:

  • Nucleophilic Addition: The carbonyl groups can react with nucleophiles, leading to the formation of alcohols or amines.
  • Cycloaddition Reactions: It can participate in cycloaddition reactions, serving as a versatile intermediate in the synthesis of more complex structures.
  • Condensation Reactions: The compound may also engage in condensation reactions, forming larger molecules through the elimination of small molecules like water.

Several methods exist for synthesizing 3-oxabicyclo[3.2.0]heptane-2,4-dione:

  • Diels-Alder Reaction: This method involves the reaction of a diene with a dienophile to form the bicyclic structure.
  • Photochemical Synthesis: A notable approach includes photochemical methods that utilize light to drive the reaction, yielding this compound efficiently under mild conditions .
  • Chemical Transformation: Starting from simpler compounds, various chemical transformations can be employed to build up to the bicyclic structure.

The applications of 3-oxabicyclo[3.2.0]heptane-2,4-dione are diverse:

  • Building Block in Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic molecules.
  • Potential Drug Development: Its unique structure may be exploited in drug discovery processes, particularly for developing new therapeutic agents targeting specific biological pathways.
  • Material Science: The compound's properties may also find applications in material science, particularly in developing polymers or other advanced materials.

Interaction studies involving 3-oxabicyclo[3.2.0]heptane-2,4-dione focus on its reactivity with various biological molecules and its potential effects on cellular processes:

  • Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its mechanism of action.
  • Metabolic Pathway Analysis: Understanding how it is metabolized in biological systems can help elucidate its pharmacokinetic properties and biological effects.

Several compounds share structural similarities with 3-oxabicyclo[3.2.0]heptane-2,4-dione:

Compound NameStructure TypeNotable Features
3-Oxabicyclo[3.2.0]hept-1(5)-ene-2,4-dioneBicyclic with an alkeneExhibits different reactivity patterns
1-Azabicyclo[3.2.0]heptaneNitrogen-containing bicyclic structurePotentially different biological activities
Cyclobutene Dicarboxylic AnhydrideDicarboxylic acid derivativeUsed in polymer chemistry

Uniqueness of 3-Oxabicyclo[3.2.0]heptane-2,4-dione

What sets 3-oxabicyclo[3.2.0]heptane-2,4-dione apart from these similar compounds is its specific combination of functional groups and structural features that allow for unique reactivity profiles and potential applications in both synthetic and medicinal chemistry contexts.

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 20 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4462-96-8
7687-27-6

Dates

Last modified: 08-15-2023

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